molecular formula C23H23N5O2 B10912358 3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10912358
M. Wt: 401.5 g/mol
InChI Key: OLYCVOFNSHQNPC-UHFFFAOYSA-N
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Description

“3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Nitro group introduction: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound may have potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe in biological assays to study enzyme activity or protein interactions.

Industry

    Agriculture: The compound may have applications as a pesticide or herbicide.

    Polymer Science: It can be used in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of “3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group and pyrazole core are likely involved in key interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C23H23N5O2/c1-15-5-7-19(11-17(15)3)21-13-22(20-8-6-16(2)18(4)12-20)27(24-21)14-26-10-9-23(25-26)28(29)30/h5-13H,14H2,1-4H3

InChI Key

OLYCVOFNSHQNPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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